![molecular formula C32H48O2P2 B11832841 (2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-di(pentan-3-yl)-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11832841.png)
(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-di(pentan-3-yl)-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphospho le
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-di(pentan-3-yl)-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole core with bulky tert-butyl and pentan-3-yl substituents, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-di(pentan-3-yl)-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-di(pentan-3-yl)-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms
科学的研究の応用
(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-di(pentan-3-yl)-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-di(pentan-3-yl)-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound’s bulky substituents and unique structure allow it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the context of its use.
類似化合物との比較
Similar Compounds
- (2R,2’R,3R,3’R)-4,4’-di(anthracen-9-yl)-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole
- (2R,2’R,3R,3’R)-4,4’-di(9-anthracenyl)-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole
Uniqueness
The uniqueness of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-di(pentan-3-yl)-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole lies in its specific substituents and structural configuration, which confer distinct reactivity and stability compared to similar compounds. This makes it valuable for specialized applications in research and industry.
特性
分子式 |
C32H48O2P2 |
|---|---|
分子量 |
526.7 g/mol |
IUPAC名 |
(2R,3R)-3-tert-butyl-4-[(2R,3R)-3-tert-butyl-2-pentan-3-yl-2H-1,3-benzoxaphosphol-4-yl]-2-pentan-3-yl-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C32H48O2P2/c1-11-21(12-2)29-33-25-19-15-17-23(27(25)35(29)31(5,6)7)24-18-16-20-26-28(24)36(32(8,9)10)30(34-26)22(13-3)14-4/h15-22,29-30H,11-14H2,1-10H3/t29-,30-,35-,36-/m1/s1 |
InChIキー |
SQNXSTWVZFXHQW-VONQXTHZSA-N |
異性体SMILES |
CCC(CC)[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@H]([P@@]4C(C)(C)C)C(CC)CC |
正規SMILES |
CCC(CC)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro-](/img/structure/B11832762.png)
![[4-[3-fluoro-4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B11832770.png)
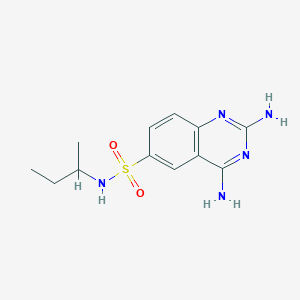
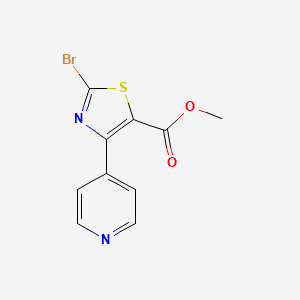
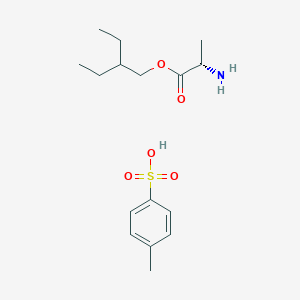
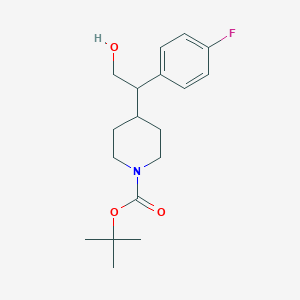
![4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile](/img/structure/B11832806.png)
![2-[(6-Methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11832817.png)
![Cyclopropane;ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate](/img/structure/B11832818.png)
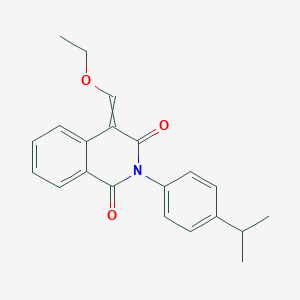
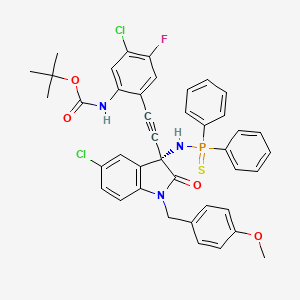
![Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)-](/img/structure/B11832832.png)

![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11832837.png)
